molecular formula C15H33NO7 B1677530 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine CAS No. 170572-38-0

2,5,8,11,14,17,20-Heptaoxadocosan-22-amine

Cat. No. B1677530
M. Wt: 339.42 g/mol
InChI Key: IQQSLHPGFFGOJW-UHFFFAOYSA-N
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Description

“2,5,8,11,14,17,20-Heptaoxadocosan-22-amine” is a monodisperse polyethylene glycol (PEG) derivative with an amine group . The amine group can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), making it useful in various applications .


Molecular Structure Analysis

The molecular formula of “2,5,8,11,14,17,20-Heptaoxadocosan-22-amine” is C15H33NO7 . Its InChI code is 1S/C15H33NO7/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h2-16H2,1H3 .


Chemical Reactions Analysis

As mentioned earlier, the amine group in “2,5,8,11,14,17,20-Heptaoxadocosan-22-amine” can react with carboxylic acids, activated NHS esters, and carbonyls . This makes it a versatile reagent in bioconjugation, drug delivery, and surface functionalization

Scientific Research Applications

Polymer Chemistry Applications

2,5,8,11,14,17,20-Heptaoxadocosan-22-amine is involved in the synthesis of polyglutamic acid (PGA) derivatives bearing orthogonal reactive sites. These PGA derivatives enable selective conjugation chemistry, such as copper-catalyzed azide–alkyne coupling (CuAAC). They demonstrate the versatility of 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine in post-polymerization modification and its use in "click chemistry" applications (Barz, Duro-Castano, & Vicent, 2013).

Synthesis of N-Glycos-6-yl Derivatives

In the realm of organic chemistry, 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine plays a role in the synthesis of N-Glycos-6-yl derivatives. This process involves the reaction of 2-deoxystreptamine with epoxy sugars, leading to the formation of secondary and tertiary amines. These compounds have potential applications in medicinal chemistry and drug design (Spohr & Reckendorf, 1982).

Biogenic Amine Transport Systems

In the field of life sciences, research has been conducted on the sodium-ion coupled transporters for biogenic amines such as serotonin, noradrenaline, and dopamine. These transporters, which reduce extracellular levels of biogenic amines, are essential for understanding brain function and the pathophysiology of various disorders. Although not directly mentioned, compounds like 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine could play a role in the study of these systems (Graham & Langer, 1992).

Material Chemistry

Amines, including 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine, are key monomers for synthesizing polyamides, polyureas, and polyepoxydes. These compounds have significant applications in automotive, aerospace, building, and health applications. The synthesis and use of biobased amines from biomass sources are being explored for creating biobased polymers (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33NO7/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQSLHPGFFGOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596092
Record name 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8,11,14,17,20-Heptaoxadocosan-22-amine

CAS RN

170572-38-0
Record name 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Barz, A Duro-Castano, MJ Vicent - Polymer Chemistry, 2013 - pubs.rsc.org
In this article we describe a versatile methodology for the synthesis of polyglutamic acid (PGA) derivatives bearing orthogonal reactive sites. The reactive groups enable selective …
Number of citations: 54 pubs.rsc.org
M Barz, MJ Vicent - researchgate.net
In this article we describe a versatile methodology for the synthesis of polyglutamic acid (PGA) derivatives bearing orthogonal reactive sites. The reactive groups enable selective …
Number of citations: 2 www.researchgate.net
V Malytskyi, J Moreau, M Callewaert, C Henoumont… - Gels, 2022 - mdpi.com
Hyaluronic acid (HA) was functionalized with a series of amino synthons (octylamine, polyethylene glycol amine, trifluoropropyl amine, rhodamine). Sodium hyaluronate (HAs) was first …
Number of citations: 3 www.mdpi.com
P Bennett - 2013 - ora.ox.ac.uk
Two photon absorption (TPA) is the near simultaneous absorption of two photons of light to achieve an electronically excited state. It has led to huge advances in microscopy and …
Number of citations: 3 ora.ox.ac.uk
P Keppel - 2019 - scholar.archive.org
In the last decade bioorthogonal bond-cleavage reactions based on the IEDDA(inverse-electron-demand Diels-Alder) reaction of trans-cyclooctenes and tetrazines have emerged as a …
Number of citations: 2 scholar.archive.org

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